2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid
CAS No.:
Cat. No.: VC20387958
Molecular Formula: C8H9NO3S
Molecular Weight: 199.23 g/mol
* For research use only. Not for human or veterinary use.
![2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid -](/images/structure/VC20387958.png)
Specification
Molecular Formula | C8H9NO3S |
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Molecular Weight | 199.23 g/mol |
IUPAC Name | 2-(methylsulfonimidoyl)benzoic acid |
Standard InChI | InChI=1S/C8H9NO3S/c1-13(9,12)7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) |
Standard InChI Key | YDGKZTDNTUPZHP-UHFFFAOYSA-N |
Canonical SMILES | CS(=N)(=O)C1=CC=CC=C1C(=O)O |
Introduction
2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is a synthetic organic compound with a unique chemical structure characterized by the presence of an imino group (-NH), a methyl oxo group (-CH=O), and a lambda6-sulfanyl group (-S=O) attached to a benzoic acid framework. Its molecular formula is , and it has a molecular weight of approximately 199.23 g/mol. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it an interesting subject for research in medicinal chemistry and biochemistry.
Synthesis
The synthesis of 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid typically involves multi-step organic reactions. Common methods include:
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Thioesterification: Introducing sulfur functionalities to the benzoic acid framework.
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Amination: Incorporating the imino group via nucleophilic substitution.
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Oxidation: Modifying sulfur atoms to achieve the lambda6 oxidation state.
Industrial-scale synthesis focuses on optimizing yield, cost-efficiency, and safety.
Biological Activities
Preliminary studies suggest that 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid exhibits potential biological activities due to its ability to form hydrogen bonds and interact with enzyme active sites. Key areas of interest include:
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Enzyme Inhibition:
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The compound has been investigated as a possible enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
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Its imino group facilitates binding to active sites, potentially modulating enzyme activity.
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Antimicrobial Properties:
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Anticancer Potential:
Applications
The unique structural properties of 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid make it valuable for various applications:
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Drug Discovery: Potential as a lead compound for developing enzyme inhibitors or antimicrobial agents.
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Synthetic Chemistry: Its functional groups allow for further derivatization, enabling the creation of new compounds with tailored properties.
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Biochemical Research: Useful in studying molecular interactions due to its hydrogen-bonding capabilities.
Comparison with Structural Analogs
Several compounds share structural similarities with 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid but differ in functional group positioning or substitutions:
Compound Name | Key Features |
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3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid | Positional isomerism affects reactivity |
Methyl 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoate | Methyl ester derivative; altered solubility |
These analogs provide insights into structure-activity relationships (SAR), guiding future modifications for enhanced biological activity.
Research Gaps and Future Directions
While promising, research on 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid remains in its early stages. Key areas for further investigation include:
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Mechanistic Studies: Elucidating its mode of action at the molecular level.
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Toxicological Assessment: Evaluating safety profiles in preclinical models.
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Therapeutic Applications: Expanding studies on its antimicrobial and anticancer potential.
Collaborative efforts between synthetic chemists and biologists are essential to unlock the compound's full potential.
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